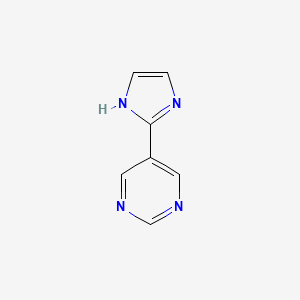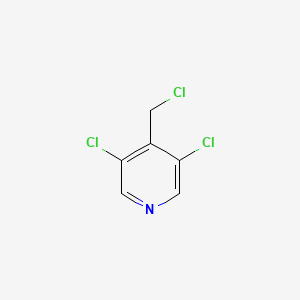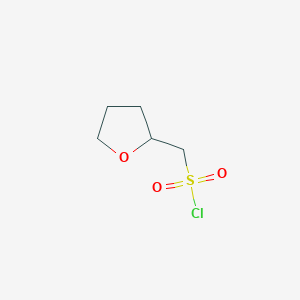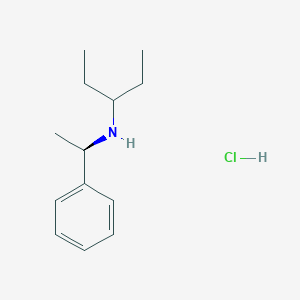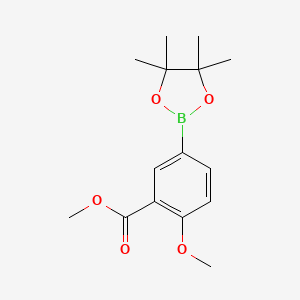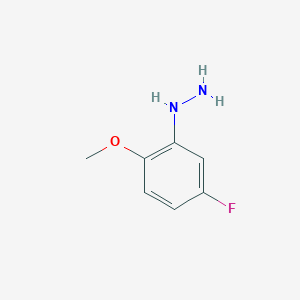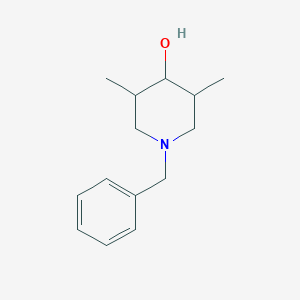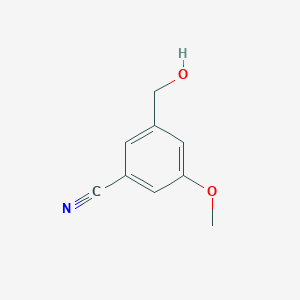
5-Chloro-3-fluoropyridine-2-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated pyridines, which are similar to the compound , has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Aplicaciones Científicas De Investigación
Water-Mediated Synthesis and NLO Properties
6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its derivatives have been synthesized through a water-mediated synthesis involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile. These compounds exhibit notable non-linear optical (NLO) properties and potential anticancer activity, as indicated by molecular docking analyses showing significant interactions near the colchicine binding site of tubulin, suggesting their role in inhibiting tubulin polymerization (Jayarajan et al., 2019).
Kinase Inhibition for Anticancer Activity
2,4-Disubstituted-5-fluoropyrimidine derivatives, having a biologically active molecular core similar to 5-fluorouracil, have been synthesized as part of a program aimed at discovering kinase inhibitors. These compounds have shown potential as anticancer agents by successfully executing novel routes to these compounds and demonstrating efficacy in inhibiting kinases (Wada et al., 2012).
Influence of Electron Delocalization on NHC Precursors
Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character has led to the synthesis of molecular 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones. These compounds exhibit reactivity akin to alkyl halides and demonstrate the significance of electron delocalization on the stability and structure of potential NHC precursors (Hobbs et al., 2010).
Chemoselective Amination
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been explored, showcasing the ability to selectively substitute bromide, chloride, and fluoro groups under various conditions. This research highlights the versatility of this compound in organic synthesis and its potential applications in developing new chemical entities (Stroup et al., 2007).
Safety and Hazards
Direcciones Futuras
Fluorinated pyridines and their derivatives have been the focus of many researchers due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including medicine and agriculture . Therefore, it is expected that research on compounds like 5-Chloro-3-fluoropyridine-2-carboxamide will continue to grow in the future.
Mecanismo De Acción
Target of Action
It is known that fluorinated pyridines, such as this compound, are often used as building blocks in the synthesis of various pharmaceuticals , suggesting that the specific targets can vary depending on the final compound synthesized.
Mode of Action
Fluorinated pyridines are known to have unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom . This can influence the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated pyridines are often used in the synthesis of various pharmaceuticals , suggesting that the affected pathways can vary depending on the final compound synthesized.
Result of Action
As a building block in the synthesis of various pharmaceuticals , the specific effects can vary depending on the final compound synthesized.
Propiedades
IUPAC Name |
5-chloro-3-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSRKMGUAAQVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

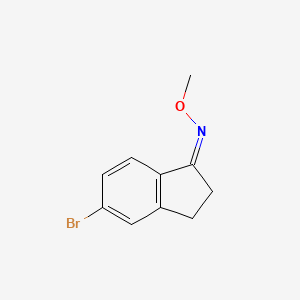
![4-Methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1647047.png)

